molecular formula C20H22N2O3 B14036278 benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate

benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate

Katalognummer: B14036278
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: AWQXWHGUAORNIK-ODXGNSPJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an oxime group, and a benzyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperidine derivative with a benzyl ester in the presence of a suitable catalyst. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxime group can yield nitroso or nitro compounds, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate is unique due to its combination of a piperidine ring, oxime group, and benzyl ester. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research applications .

Eigenschaften

Molekularformel

C20H22N2O3

Molekulargewicht

338.4 g/mol

IUPAC-Name

benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate

InChI

InChI=1S/C20H22N2O3/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17/h1-10,19,21H,11-15H2/b22-18-/t19-/m0/s1

InChI-Schlüssel

AWQXWHGUAORNIK-ODXGNSPJSA-N

Isomerische SMILES

C1C/C(=N/OCC2=CC=CC=C2)/CN[C@@H]1C(=O)OCC3=CC=CC=C3

Kanonische SMILES

C1CC(=NOCC2=CC=CC=C2)CNC1C(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.